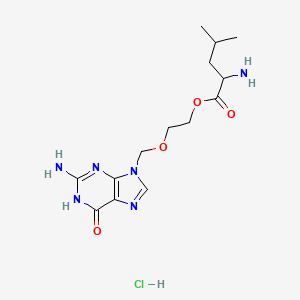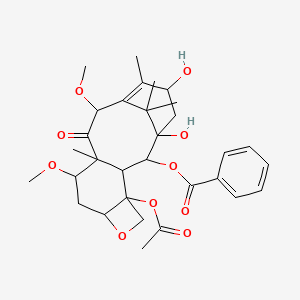
5-Methyl-2-phenylsulfanylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-甲基-2-苯硫基环己酮: 是一种有机化合物,其特征在于环己酮核心在 5 位被甲基取代,在 2 位被苯硫基取代
准备方法
合成路线和反应条件: 5-甲基-2-苯硫基环己酮的合成通常涉及环己酮与适当试剂的反应,以引入甲基和苯硫基。一种常见的方法是使用甲基溴化镁(格氏试剂)来引入甲基,然后与苯硫基氯反应来引入苯硫基。反应条件通常包括无水溶剂和惰性气氛,以防止不必要的副反应。
工业生产方法: 5-甲基-2-苯硫基环己酮的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化反应条件可以提高化合物的效率和产量。此外,还采用蒸馏和重结晶等纯化技术,以获得高纯度的所需产物。
化学反应分析
反应类型:
氧化: 5-甲基-2-苯硫基环己酮可以发生氧化反应,生成亚砜或砜。常见的氧化剂包括过氧化氢和间氯过苯甲酸。
还原: 5-甲基-2-苯硫基环己酮中羰基的还原可以使用硼氢化钠或氢化铝锂等试剂来实现,从而生成相应的醇。
取代: 苯硫基可以通过亲核取代反应被其他官能团取代。例如,用卤代烷处理可以将烷基引入苯硫基的位置。
常见试剂和条件:
氧化: 过氧化氢,间氯过苯甲酸,乙酸作为溶剂。
还原: 硼氢化钠,氢化铝锂,乙醇或醚作为溶剂。
取代: 卤代烷,极性非质子溶剂,如二甲基甲酰胺 (DMF)。
主要产物:
氧化: 亚砜,砜。
还原: 醇。
取代: 烷基取代的环己酮。
科学研究应用
化学: 5-甲基-2-苯硫基环己酮用作合成各种有机化合物的中间体。其独特的结构使其成为开发新材料和催化剂的宝贵组成部分。
生物学: 在生物学研究中,这种化合物可用于研究酶相互作用和代谢途径。其衍生物可能表现出生物活性,使其成为药物开发的潜在候选者。
医药: 该化合物及其衍生物可能具有可用于治疗应用的药理特性。对其对生物系统影响的研究可以提供对其作为药物候选者的潜力的见解。
工业: 在工业领域,5-甲基-2-苯硫基环己酮可用于生产特种化学品和材料。其反应性和多功能性使其适用于各种工业过程。
作用机制
5-甲基-2-苯硫基环己酮的作用机制涉及其与特定分子靶标的相互作用。苯硫基可以参与各种化学反应,影响化合物的反应性和生物活性。环己酮核心可以与酶和受体相互作用,调节它们的活性,并导致特定的生物效应。对其分子靶标和途径的详细研究对于充分了解其作用机制至关重要。
相似化合物的比较
类似化合物:
5-甲基-1-苯基-1H-吡唑-4-羧酸: 这种化合物共享甲基和苯基,但在核心结构上有所不同,它是吡唑环而不是环己酮环。
2-苯硫基环己酮: 与 5-甲基-2-苯硫基环己酮类似,但在 5 位缺少甲基。
5-甲基-2-苯基环己酮: 类似的结构,但没有苯硫基。
独特性: 5-甲基-2-苯硫基环己酮由于在环己酮核心上同时存在甲基和苯硫基而独一无二。这种取代基的组合赋予了独特的化学和生物特性,使其成为各种应用的宝贵化合物。
属性
IUPAC Name |
5-methyl-2-phenylsulfanylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQHIPYOBZAUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12290278.png)
![Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12290281.png)
![tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B12290300.png)
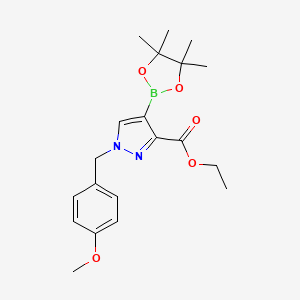
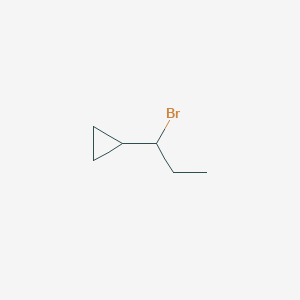
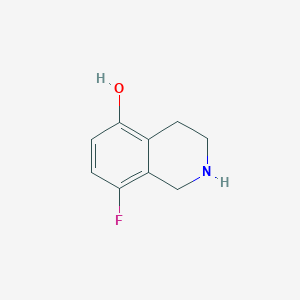
![3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)
![Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane](/img/structure/B12290330.png)
![7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12290332.png)
![3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)
